molecular formula C9H8BrClO B6149944 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran CAS No. 1565118-85-5

5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B6149944
CAS No.: 1565118-85-5
M. Wt: 247.51 g/mol
InChI Key: VJZGOODUSGUNLW-UHFFFAOYSA-N
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Description

5-Bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran ( 1565118-85-5 ) is a high-purity chemical building block with the molecular formula C9H8BrClO and a molecular weight of 247.52 g/mol . This compound belongs to the class of substituted 2,3-dihydrobenzofurans, which are privileged scaffolds in medicinal and organic chemistry . Its structure features both a reactive bromo substituent and a chloromethyl group on the benzofuran core, making it a versatile intermediate for constructing more complex molecules through various cross-coupling and nucleophilic substitution reactions. This reagent is primarily valued for its role in anticancer and antimicrobial research. Benzofuran derivatives have demonstrated significant potential in therapeutic development, with studies exploring their role as inhibitors for various cancer cell lines and their synergistic antifungal activity in combination with known antifungal agents . The specific substitution pattern of this compound allows researchers to easily functionalize the core structure, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. As a handling and safety note, this compound is classified with the signal word "Danger" and carries hazard statements H314 and H290, indicating it causes severe skin burns and eye damage and may be corrosive to metals . Researchers should consult the Safety Data Sheet (SDS) and adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE). For Research Use Only. Not intended for diagnostic or therapeutic use. This product is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1565118-85-5

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C9H8BrClO/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4H,1-2,5H2

InChI Key

VJZGOODUSGUNLW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2CCl)Br

Purity

95

Origin of Product

United States

Sophisticated Synthetic Methodologies for 5 Bromo 7 Chloromethyl 2,3 Dihydro 1 Benzofuran

Stereoselective and Regioselective Synthetic Routes to the Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran (B1216630) scaffold is a key structural motif in many biologically active natural products and synthetic compounds. rochester.eduresearchgate.netnih.govcnr.it Its synthesis has been the subject of extensive research, leading to a variety of methodologies that control the spatial arrangement (stereoselectivity) and positioning (regioselectivity) of substituents.

A common and effective strategy for constructing the dihydrobenzofuran core is through the intramolecular cyclization of appropriately substituted phenols. For instance, iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones can produce chiral 3-substituted dihydrobenzofurans with high enantioselectivity. rsc.org In this approach, a carbonyl group can act as a directing group to guide the C-H activation necessary for ring closure. rsc.org

Another powerful method involves transition metal-catalyzed reactions. Palladium-catalyzed processes, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, can yield chiral substituted 2,3-dihydrobenzofurans with excellent control over both region and stereochemistry. organic-chemistry.org Similarly, rhodium(III)-catalyzed C-H activation and carbooxygenation of N-phenoxyacetamides with 1,3-dienes provides a redox-neutral pathway to construct the dihydrobenzofuran ring. organic-chemistry.org

Regioselective synthesis, which is crucial for ensuring substituents are placed at the correct positions on the ring, can be achieved through various means. For example, the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes allows for the programmable and regioselective preparation of benzofuranones, which can then be converted to substituted benzofurans. oregonstate.edunih.gov This method offers a high level of control over the final substitution pattern. oregonstate.edunih.gov The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Comparison of Methodologies for Dihydrobenzofuran Core Synthesis

Method Catalyst/Reagent Key Features Selectivity
Intramolecular Hydroarylation Iridium complexes C-H activation, suitable for chiral synthesis High enantioselectivity
Heck/Tsuji-Trost Reaction Palladium complexes Forms C-C and C-O bonds, high functional group tolerance Excellent regio- and enantiocontrol
[3+2] Annulation Rhodium(III) complexes Redox-neutral, good substrate compatibility Chemoselective

Targeted Introduction of Bromine and Chloromethyl Functionalities

Once the dihydrobenzofuran core is assembled, the next critical phase is the introduction of the bromo and chloromethyl groups at the C-5 and C-7 positions, respectively. This requires highly regioselective reactions to avoid the formation of unwanted isomers.

The introduction of a bromine atom at the C-5 position of the benzofuran (B130515) ring is typically achieved through electrophilic aromatic substitution. The dihydrobenzofuran ring system is activated towards electrophilic attack, and the position of substitution is directed by the existing oxygen atom and the aromatic system's electronic properties.

Common brominating agents for this purpose include N-Bromosuccinimide (NBS) or elemental bromine (Br₂). nih.gov The reaction conditions, such as solvent and temperature, are optimized to favor substitution at the desired C-5 position. For instance, the bromination of a benzofuran derivative using bromine in a solvent like chloroform (B151607) or acetic acid allows for the controlled addition of bromine to the aromatic ring. nih.gov The presence of an activating group on the benzene (B151609) ring can further direct the incoming electrophile.

Chloromethylation introduces a -CH₂Cl group onto the aromatic ring and is often accomplished via a Friedel-Crafts-type reaction. A classic method involves using a mixture of formaldehyde (B43269) and hydrogen chloride, but safer and more modern alternatives are preferred. One such method is the use of a reaction mixture of methylal (dimethoxymethane) and sulphuryl chloride in the presence of a Friedel-Crafts catalyst like tin tetrachloride or zinc chloride. google.com

The regioselectivity of chloromethylation on the 5-bromo-2,3-dihydro-1-benzofuran intermediate is crucial. The electron-donating nature of the ether oxygen and the electron-withdrawing effect of the bromine atom will influence the position of the incoming chloromethyl group. Directing group strategies may be employed to ensure selective functionalization at the C-7 position. The choice of catalyst and reaction conditions plays a pivotal role in controlling the outcome of this transformation. google.com

Green Chemistry Approaches in the Synthesis of 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. Several green chemistry principles can be applied to the synthesis of dihydrobenzofuran derivatives.

One approach is the use of organocatalysis, which avoids the use of potentially toxic and expensive heavy metals. For example, a green protocol for the synthesis of dihydrobenzofurans utilizes an organocatalytic oxidation of o-allylphenols with hydrogen peroxide (H₂O₂) as the oxidant and 2,2,2-trifluoroacetophenone (B138007) as the catalyst. thieme-connect.com This method is considered environmentally friendly as H₂O₂ produces water as its only byproduct. thieme-connect.com

Another green strategy involves the use of visible light as a renewable energy source to drive chemical reactions. Photocatalytic methods for synthesizing 2,3-dihydrobenzofuran chalcogenides have been developed, offering a sustainable alternative to traditional methods. mdpi.com These reactions often proceed under mild conditions, reducing energy consumption and minimizing waste. mdpi.comnih.gov Furthermore, catalyst-free synthetic routes, which operate under basic conditions, align well with green chemistry principles by avoiding catalyst-related costs and waste. nih.gov

Catalytic Methods for Benzofuran Ring Closure and Functionalization

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective construction of complex molecules. A wide array of transition metals, including palladium, rhodium, iridium, copper, and iron, have been employed to catalyze the formation and functionalization of the dihydrobenzofuran ring. rsc.org

Palladium (Pd) Catalysis : Palladium catalysts are versatile and widely used for cross-coupling reactions. Intramolecular Heck-type cyclizations of aryl halides bearing an allyl ether group are a robust method for creating the C3-substituted dihydrobenzofuran skeleton. acs.orgnih.gov

Rhodium (Rh) Catalysis : Rhodium complexes are effective for C-H activation/functionalization reactions. acs.orgacs.org For instance, Rh(III)-catalyzed redox-neutral annulation can construct dihydrobenzofurans from N-phenoxyacetamides and 1,3-dienes. organic-chemistry.org

Copper (Cu) Catalysis : Copper catalysts are often used in C-O bond forming reactions. A mild method for synthesizing functionalized dihydrobenzofurans involves a copper-catalyzed intramolecular direct aryl C-H bond functionalization. nih.gov

Iridium (Ir) Catalysis : Iridium catalysts are particularly useful for enantioselective transformations, such as the intramolecular hydroarylation of m-allyloxyphenyl ketones to form chiral dihydrobenzofurans. rsc.org

These catalytic systems offer high levels of control over the reaction, often proceeding with high yields and selectivities under mild conditions. rsc.orgnih.gov

Cascade Reactions and One-Pot Syntheses of the Compound

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring sequentially in a single reaction vessel without isolating intermediates. These processes are highly efficient in terms of atom economy, time, and resources.

Several cascade reactions have been developed for the synthesis of the dihydrobenzofuran scaffold. A light-driven, metal-free photochemical cascade reaction can convert 2-allylphenol (B1664045) derivatives into valuable 2,3-dihydrobenzofurans under mild conditions. nih.gov This process involves a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution. nih.gov Similarly, rhodium(III)-catalyzed C-H functionalization can trigger a cascade cyclization of N-phenoxyacetamides with propargyl carbonates to yield 3-alkylidene dihydrobenzofuran derivatives, forming three new bonds in one step. acs.orgacs.org

One-pot syntheses combine multiple reaction steps in a single flask, avoiding lengthy purification procedures for intermediates. A one-pot procedure for preparing substituted benzofurans from halogenated phenols has been reported, which could be adapted for dihydrobenzofuran synthesis. researchgate.net Another example is a one-pot oxidation/cyclization reaction between para-aminophenol derivatives and an azadiene to produce variously substituted 2,3-dihydrobenzofurans. researchgate.net These strategies significantly enhance synthetic efficiency and are highly desirable for the construction of complex molecules like this compound.

Precursors and Intermediate Derivatization in the Synthesis of this compound

The formation of this compound is not achieved in a single step but rather through a sequence of reactions that build upon a core structure. The primary precursor is the 2,3-dihydro-1-benzofuran ring system, which is subsequently functionalized. A plausible and chemically sound pathway involves the introduction of a formyl group, followed by its reduction to a hydroxymethyl group, and finally, conversion to the target chloromethyl group.

A critical precursor in this pathway is 5-bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde sigmaaldrich.com. This aldehyde serves as a pivotal intermediate, as the formyl group (–CHO) at the 7-position is readily converted into the desired chloromethyl group (–CH₂Cl) through standard organic transformations.

The synthetic sequence can be broken down into two main derivatization steps following the acquisition or synthesis of the aldehyde precursor:

Reduction of the Aldehyde to a Primary Alcohol : The first key derivatization is the reduction of the formyl group of 5-bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde. This reaction transforms the aldehyde into a primary alcohol, yielding the intermediate (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (B3268359) appchemical.comvulcanchem.com. This transformation is a common step in organic synthesis, typically achieved with high efficiency using reducing agents.

Chlorination of the Primary Alcohol : The final step in the sequence is the conversion of the hydroxymethyl group (–CH₂OH) of the intermediate alcohol into a chloromethyl group (–CH₂Cl). This nucleophilic substitution reaction replaces the hydroxyl group with a chlorine atom, yielding the final product, this compound. A standard reagent for this type of transformation is thionyl chloride (SOCl₂) , which is effective for converting primary alcohols to their corresponding alkyl chlorides researchgate.netlibretexts.orgucla.edu.

Table 1: Synthetic Pathway and Key Intermediates

Step Starting Material Transformation Product (Intermediate)
1 5-bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde Reduction of formyl group (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

Detailed findings on the derivatization reactions are outlined in the subsequent table, providing insights into the typical reagents and conditions employed for these transformations.

Table 2: Detailed Derivatization Reactions

Reaction Starting Intermediate Reagents and Conditions Final Product
Reduction 5-bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde A reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727) or ethanol. (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

| Chlorination | (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanol | Thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, or in a non-polar solvent. youtube.com | this compound |

The selection of these specific precursors and the sequence of derivatization reactions allow for a controlled and efficient synthesis of the target compound. The aldehyde and alcohol intermediates are crucial for the successful construction of this compound.

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 7 Chloromethyl 2,3 Dihydro 1 Benzofuran

Reactivity of the Chloromethyl Group: Nucleophilic Substitution and Derivatization Reactions

The benzylic-like chloromethyl group (-CH₂Cl) is an excellent electrophile for Sₙ2 reactions. The carbon atom is activated by the adjacent aromatic ring and the electronegative chlorine atom, making it a prime target for a variety of nucleophiles. This reactivity allows for the straightforward introduction of oxygen, nitrogen, and sulfur-containing functional groups.

Williamson Ether Synthesis Applications

The Williamson ether synthesis is a versatile and widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com In the case of 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran, the primary chloromethyl group is an ideal substrate for this transformation. The reaction involves the deprotonation of an alcohol (R-OH) by a strong base to form a more nucleophilic alkoxide (R-O⁻), which then displaces the chloride ion.

The general mechanism proceeds as follows:

Alkoxide Formation: R-OH + Base → R-O⁻ + [Base-H]⁺

Nucleophilic Attack: R-O⁻ + Cl-CH₂-Benzofuran → R-O-CH₂-Benzofuran + Cl⁻

This reaction is highly efficient with primary alkyl halides like the chloromethyl group, as it minimizes the competing elimination reaction. masterorganicchemistry.com A wide array of alcohols, including simple alkanols, phenols, and more complex polyols, can be utilized, providing access to a diverse library of ether derivatives.

Table 1: Representative Conditions for Williamson Ether Synthesis

Nucleophile (Alcohol)BaseSolventTypical TemperatureProduct Type
EthanolSodium Hydride (NaH)Tetrahydrofuran (THF)Room Temp. to 60°C5-bromo-7-(ethoxymethyl)-2,3-dihydro-1-benzofuran
PhenolPotassium Carbonate (K₂CO₃)Acetonitrile (B52724) (MeCN)Reflux5-bromo-7-(phenoxymethyl)-2,3-dihydro-1-benzofuran
IsopropanolSodium Methoxide (NaOMe)Methanol (B129727) (MeOH)Room Temp. to Reflux5-bromo-7-(isopropoxymethyl)-2,3-dihydro-1-benzofuran
Benzyl alcoholPotassium tert-butoxide (KOtBu)Dimethylformamide (DMF)Room Temperature5-bromo-7-((benzyloxy)methyl)-2,3-dihydro-1-benzofuran

Amination and Amidation Reactions

The chloromethyl group readily reacts with nitrogen-based nucleophiles. Direct amination can be achieved using primary or secondary amines, leading to the corresponding secondary or tertiary amine derivatives. The reaction typically proceeds under basic conditions to neutralize the hydrogen chloride formed as a byproduct. Ammonia can be used to synthesize the primary amine, though this can sometimes lead to over-alkylation.

For the synthesis of amides, a two-step approach is common. First, the chloromethyl group is converted to an azide or a primary amine, which is then acylated using an acyl chloride or anhydride. Alternatively, direct reaction with an amide anion can be employed.

Thiolation and Sulfonylation Pathways

Analogous to oxygen and nitrogen nucleophiles, sulfur-based nucleophiles, such as thiols (R-SH) or their corresponding thiolates (R-S⁻), can displace the chloride to form thioethers (sulfides). These reactions are typically fast and high-yielding.

Subsequent oxidation of the resulting thioether provides access to sulfoxides and sulfones, which are important functional groups in medicinal chemistry. For instance, oxidation with an agent like 3-chloroperoxybenzoic acid (m-CPBA) can selectively yield the sulfoxide or, with an excess of the oxidant, the sulfone. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net

Reactivity of the Bromine Atom: Cross-Coupling Reactions and Palladium-Catalyzed Transformations

The bromine atom at the 5-position is relatively unreactive towards classical nucleophilic aromatic substitution but serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester. lmaleidykla.ltnih.govtcichemicals.com The reaction is catalyzed by a palladium(0) complex and requires a base. The reactivity of aryl halides in the oxidative addition step, which is often rate-determining, follows the order I > Br > OTf >> Cl. tcichemicals.com The aryl bromide of this compound is a suitable substrate for this transformation.

The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond.

Transmetalation: The organic group is transferred from the boron atom to the palladium center.

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

This reaction tolerates a wide variety of functional groups and has been used extensively for the arylation of halogenated heterocycles. lmaleidykla.ltnih.gov Microwave-assisted protocols have been shown to significantly shorten reaction times. lmaleidykla.lt

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Boronic Acid/Ester (R-B(OR)₂)Palladium CatalystBaseSolvent SystemTypical TemperatureProduct Type
Phenylboronic acidPd(PPh₃)₄ (Tetrakis)Potassium Carbonate (K₂CO₃)Toluene/Ethanol/H₂O80-100°C7-(chloromethyl)-5-phenyl-2,3-dihydro-1-benzofuran
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cesium Carbonate (Cs₂CO₃)1,4-Dioxane/H₂O90°C7-(chloromethyl)-5-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran
Thiophene-2-boronic acidPd(OAc)₂ / SPhosPotassium Phosphate (B84403) (K₃PO₄)n-Butanol100°C7-(chloromethyl)-5-(thiophen-2-yl)-2,3-dihydro-1-benzofuran
Methylboronic acidPd(OAc)₂ / XPhosPotassium Fluoride (KF)Tetrahydrofuran (THF)65°C7-(chloromethyl)-5-methyl-2,3-dihydro-1-benzofuran

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. researchgate.net This method has become a staple for constructing C-N bonds. The reaction of the bromine atom on the benzofuran (B130515) ring with various amines can be achieved using a palladium catalyst, a suitable phosphine ligand, and a base.

The choice of ligand is critical and often depends on the specific substrates. Sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos) are frequently employed to facilitate the catalytic cycle. nih.gov The reaction is highly versatile, allowing for the coupling of aryl bromides with a wide range of amines, including anilines, heterocyclic amines, and alkylamines. researchgate.net

Sonogashira Coupling Reactions

The bromo group at the C-5 position of the aromatic ring serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.

In a typical Sonogashira reaction, this compound would be reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), and an amine base like triethylamine (NEt₃) or piperidine. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product.

This methodology allows for the introduction of various alkynyl groups at the C-5 position, significantly increasing molecular complexity. The reaction is compatible with a wide range of functional groups on the alkyne partner.

Table 1: Representative Conditions for Sonogashira Coupling

ParameterConditionReference Example
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Synthesis of benzofurans from 2-iodophenols and alkynes.
Co-catalyst Copper(I) iodide (CuI)Standard Sonogashira conditions for aryl halides.
Base Triethylamine (NEt₃), Diisopropylamine (DIPA)Acts as both a base and a solvent.
Solvent Toluene, THF, DMFAnhydrous and anaerobic conditions are often required.
Temperature Room Temperature to 100 °CDependent on the reactivity of the specific substrates.

This table presents generalized conditions based on known Sonogashira reactions of similar aryl bromides.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran Ring System

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of this compound is activated towards electrophilic attack by the electron-donating effect of the dihydrofuran's ether oxygen, which directs incoming electrophiles to the ortho and para positions. The directing effects of the existing substituents must be considered collectively:

Ether Oxygen (at C-1): A strong activating group, ortho-, para-directing (to C-2, C-4, C-6). Since C-2 is part of the furan (B31954) ring, it directs to C-4 and C-6.

Bromo Group (at C-5): A deactivating group, but ortho-, para-directing (to C-4 and C-6).

Chloromethyl Group (at C-7): A weakly deactivating group due to the inductive effect of the chlorine, ortho-, para-directing (to C-6).

The available positions for substitution on the aromatic ring are C-4 and C-6. The ether oxygen strongly activates the ring, while the bromo and chloromethyl groups are deactivating. Both the ether oxygen and the bromo group direct to positions C-4 and C-6. The chloromethyl group reinforces the direction to C-6. Given the cooperative directing effect towards the C-6 position and potential steric hindrance at the C-4 position (between the bromo and ether groups), electrophilic substitution is most likely to occur at the C-6 position.

Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃).

Nucleophilic Substitution

The primary site for nucleophilic attack on this molecule is not the aromatic ring but the benzylic carbon of the chloromethyl group. Benzylic halides are particularly reactive towards nucleophiles via Sₙ1 and Sₙ2 mechanisms because the transition states (or carbocation intermediates in the case of Sₙ1) are stabilized by the adjacent aromatic ring.

A wide variety of nucleophiles, such as amines, alkoxides, cyanides, and thiolates, can displace the chloride ion to form new carbon-heteroatom or carbon-carbon bonds. This reactivity makes the chloromethyl group a versatile handle for introducing diverse functionalities. Nucleophilic aromatic substitution on the electron-rich benzene ring itself is generally unfavorable unless activated by potent electron-withdrawing groups, which are not present in this molecule.

Oxidative and Reductive Transformations of the Dihydrobenzofuran Moiety

The dihydrobenzofuran moiety can undergo both oxidative and reductive transformations, altering the heterocyclic core of the molecule.

Oxidative Transformations

Oxidation of the 2,3-dihydrobenzofuran (B1216630) ring can lead to several products depending on the oxidant and reaction conditions. Mild oxidation can result in aromatization, converting the dihydrobenzofuran into the corresponding benzofuran. Stronger oxidizing agents, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), can potentially lead to the formation of benzofuran derivatives rsc.org. Other oxidative conditions might lead to the cleavage of the heterocyclic ring.

Reductive Transformations

Catalytic hydrogenation is a common method for the reduction of aromatic systems. Under harsh conditions (high pressure and temperature) with catalysts like rhodium on carbon (Rh/C) or ruthenium, the benzene ring of the dihydrobenzofuran can be reduced to a cyclohexyl ring.

However, catalytic hydrogenation can also affect the substituents. The carbon-bromine and benzylic carbon-chlorine bonds can undergo hydrogenolysis (cleavage by hydrogen), replacing the halogen with a hydrogen atom. This reaction is often achieved using palladium on carbon (Pd/C) as a catalyst. The selectivity of the reduction (aromatic ring vs. hydrogenolysis) can be controlled by the choice of catalyst, solvent, and reaction conditions researchgate.netrwth-aachen.deresearchgate.netnih.gov.

Table 2: Potential Reductive Transformations

ReactionCatalystConditionsExpected Product
Hydrogenolysis of C-Br/C-Cl Pd/C, H₂Room temperature, atmospheric pressure7-methyl-2,3-dihydro-1-benzofuran
Aromatic Ring Reduction Rh/C, H₂High pressure, elevated temperature5-bromo-7-(chloromethyl)octahydro-1-benzofuran

This table outlines plausible outcomes based on general principles of catalytic hydrogenation.

Rearrangement Reactions Involving the Chloromethyl- or Bromo-Substituents

While less common for this specific scaffold, rearrangement reactions involving the side chains are mechanistically plausible under certain conditions.

A notable potential transformation is the Sommelet–Hauser rearrangement . This reaction occurs when a benzylic quaternary ammonium salt is treated with a strong base, such as sodium amide bdu.ac.inchemistry-reaction.comwikipedia.orgdalalinstitute.com. If this compound is first reacted with a tertiary amine (e.g., trimethylamine) to form the corresponding quaternary ammonium salt, subsequent treatment with a strong base could initiate the rearrangement. The reaction proceeds through a chemistry-reaction.comwikipedia.org-sigmatropic shift of an ylide intermediate, resulting in the migration of one of the amine's alkyl groups to the ortho position of the original benzylic carbon bdu.ac.inchemistry-reaction.comwikipedia.org. In this case, it would lead to the formation of a new C-C bond at the C-6 position.

Rearrangements involving the bromo substituent are less direct. Under certain palladium-catalyzed cross-coupling conditions or with very strong bases, migration of aryl halides has been observed, but this is not a typical reaction pathway for this class of compounds.

This compound as a Versatile Synthetic Building Block

The dual reactivity of this compound makes it a highly versatile intermediate in organic synthesis. The two distinct and chemoselectively addressable functional groups allow for stepwise or orthogonal synthetic strategies.

C-5 Position Chemistry: The bromo group allows for the introduction of carbon-based substituents (alkyl, alkenyl, alkynyl, aryl) through a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and the aforementioned Sonogashira reactions. It can also be a site for amination or etherification reactions under specific catalytic conditions.

C-7 Benzylic Position Chemistry: The chloromethyl group is an excellent electrophilic site for reactions with a wide array of nucleophiles. This allows for the introduction of functional groups containing oxygen, nitrogen, sulfur, or carbon, enabling the construction of ethers, amines, thioethers, and extended carbon chains.

By leveraging these two reactive sites, complex molecules can be assembled. For instance, a Sonogashira coupling could be performed at the C-5 position, followed by a nucleophilic substitution at the chloromethyl group, yielding a highly functionalized dihydrobenzofuran derivative. This orthogonal reactivity is highly valuable for the synthesis of natural products, pharmaceutical agents, and materials science applications.

Strategic Derivatization and Analog Design of 5 Bromo 7 Chloromethyl 2,3 Dihydro 1 Benzofuran

Systematic Structural Modifications for Medicinal Chemistry Lead Optimization (Focus on Chemical Strategy)

Lead optimization is a critical phase in drug discovery that involves iteratively modifying a lead compound to improve its potency, selectivity, and pharmacokinetic profile. drugdiscoverychemistry.com The structure of 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran offers two primary vectors for chemical modification, allowing for a focused and systematic approach to structure-activity relationship (SAR) studies.

The bromo group at the C5 position is an ideal handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents to probe interactions with specific pockets of a biological target. Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations are particularly well-suited for this purpose. For instance, a Suzuki coupling reaction could be employed to introduce various aryl and heteroaryl groups, which can modulate properties like lipophilicity, electronic character, and the potential for pi-stacking interactions. nih.gov

A typical lead optimization strategy would involve systematically varying the substituents at both positions to build a comprehensive SAR profile, as outlined in the table below.

Modification SiteChemical ReactionReagent ClassPotential Introduced MoietiesDesired Outcome/Property Modulation
C5-Bromo Suzuki CouplingBoronic Acids/EstersAryls, HeteroarylsEnhance potency, explore hydrophobic pockets, modulate electronics
C5-Bromo Sonogashira CouplingTerminal AlkynesAlkynyl, Arylalkynyl groupsIntroduce rigidity, probe linear binding channels
C5-Bromo Buchwald-Hartwig AminationAmines, AmidesPrimary/Secondary Amines, AnilinesIntroduce H-bond donors/acceptors, improve solubility
C7-Chloromethyl Nucleophilic SubstitutionAlcohols, PhenolsAlkoxy, Aryloxy groupsModulate lipophilicity, introduce H-bond acceptors
C7-Chloromethyl Nucleophilic SubstitutionAmines (Primary/Secondary)Alkylamino, Arylamino groupsIntroduce basic centers for solubility, form salt bridges
C7-Chloromethyl Nucleophilic SubstitutionThiolsAlkylthio, Arylthio groupsModulate metabolic stability, explore specific interactions

By systematically synthesizing and testing analogs derived from these strategies, medicinal chemists can fine-tune the properties of the 2,3-dihydrobenzofuran (B1216630) core to develop potent and selective drug candidates. nih.gov

Combinatorial Chemistry Approaches to Synthesize Libraries of Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of compounds for high-throughput screening. nih.govescholarship.org The orthogonal reactivity of the bromo and chloromethyl groups in this compound makes it an excellent scaffold for combinatorial library synthesis, particularly using parallel synthesis techniques. umb.edu

A common strategy involves a two-step reaction sequence performed in a spatially addressed array, such as a 96-well plate.

Step 1: Diversification at C5: The 5-bromo position can be derivatized in the first step. For example, a set of 12 different boronic acids could be reacted with the starting material under Suzuki coupling conditions, yielding 12 unique intermediates, each with a different substituent at the C5 position.

Step 2: Diversification at C7: In the second step, the chloromethyl group of these 12 intermediates can be reacted with a library of nucleophiles. For instance, reacting each of the 12 intermediates with a set of 8 different primary or secondary amines would generate a final library of 96 (12 x 8) distinct compounds.

This parallel synthesis approach allows for the efficient creation of a focused library where the impact of substituents at both the C5 and C7 positions can be systematically evaluated. nih.govacs.org High-throughput experimentation and purification methods can be integrated into this workflow to accelerate the drug discovery process. researchgate.net

Scaffold Hopping and Bioisosteric Replacements of the Dihydrobenzofuran Core

Scaffold hopping is a medicinal chemistry strategy aimed at identifying novel core structures (scaffolds) that maintain the essential pharmacophoric features of a known active compound. uniroma1.itbhsai.org This approach can lead to compounds with improved properties, such as enhanced selectivity, better pharmacokinetics, or a novel intellectual property position. Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key tool used in scaffold hopping. drughunter.comsilae.it

For derivatives of this compound, the dihydrobenzofuran core itself can be replaced with other heterocyclic systems. The goal is to find a new scaffold that can orient the key side chains (originating from the C5 and C7 positions) in a similar three-dimensional arrangement to maintain binding to the biological target.

Potential bioisosteric replacements for the 2,3-dihydrobenzofuran scaffold are listed below.

Original ScaffoldPotential BioisostereRationale for Replacement
2,3-DihydrobenzofuranIndolineNitrogen atom can act as a hydrogen bond acceptor/donor and provides a new vector for substitution.
2,3-Dihydrobenzofuran2,3-DihydrobenzothiopheneSulfur atom can alter electronic properties and lipophilicity; potential for different metabolic pathways.
2,3-DihydrobenzofuranChromane (3,4-Dihydro-2H-1-benzopyran)Six-membered heterocyclic ring can alter the geometry and rigidity of the scaffold.
2,3-DihydrobenzofuranTetrahydroquinolineFused six-membered nitrogen heterocycle offers different conformational preferences and a basic center.
2,3-DihydrobenzofuranPhthalan (1,3-Dihydroisobenzofuran)Isomeric scaffold that presents the aromatic substituents in a different spatial arrangement.

The selection of a suitable bioisostere is highly context-dependent and often guided by computational modeling and synthetic accessibility. nih.gov The successful application of scaffold hopping can lead to the discovery of completely new chemical classes of compounds with the desired biological activity. namiki-s.co.jp

Synthesis of Conjugates and Prodrug Strategies (Focus on Chemical Synthesis)

Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical transformation. acs.org This strategy is often employed to overcome poor physicochemical properties, such as low solubility or poor membrane permeability. mdpi.com The 7-(chloromethyl) group of the title compound is an excellent anchor for the synthesis of prodrugs and conjugates.

A common prodrug strategy involves introducing a more polar, ionizable group to enhance aqueous solubility. This can be achieved through a two-step chemical synthesis:

Hydrolysis: The 7-(chloromethyl) group can be hydrolyzed to the corresponding 7-(hydroxymethyl) derivative using a mild base such as sodium bicarbonate in an aqueous solvent system.

Esterification/Coupling: The resulting alcohol can then be coupled to a promoiety. For example, esterification with a phosphate (B84403) group would yield a highly water-soluble phosphate ester prodrug, which can be cleaved in vivo by phosphatases. Alternatively, coupling with an amino acid can improve solubility and potentially target specific amino acid transporters.

The 7-(chloromethyl) group can also be used to synthesize conjugates, where the dihydrobenzofuran scaffold is covalently linked to another molecule, which could be another drug, a targeting moiety, or a fluorescent tag for research purposes. The synthesis would typically involve a nucleophilic substitution reaction where the nucleophile is a functional group on the molecule to be conjugated. For example, an amine on a peptide could react with the chloromethyl group to form a stable secondary amine linkage, creating a peptide-drug conjugate.

These synthetic strategies expand the utility of the this compound scaffold beyond direct SAR exploration, providing chemical tools to improve drug delivery and study biological mechanisms.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Bromo 7 Chloromethyl 2,3 Dihydro 1 Benzofuran and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule with the complexity of 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for definitive assignment of all proton and carbon signals.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aliphatic protons on the dihydrofuran ring and the aromatic protons. The protons at C2 and C3 are diastereotopic and will appear as complex multiplets due to both geminal and vicinal coupling. The aromatic region should display two singlets (or narrow doublets due to meta-coupling) corresponding to the protons at C4 and C6. The chloromethyl protons at C7 would typically present as a sharp singlet. The ¹³C NMR spectrum will complement this by showing nine distinct carbon signals, the chemical shifts of which are influenced by the attached functional groups (bromo, chloro, and ether).

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is crucial for identifying adjacent protons. It would be used to confirm the connectivity between the C2 and C3 protons within the dihydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling unambiguous assignment of carbon resonances based on their known proton shifts. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping longer-range (2-3 bond) correlations between protons and carbons. mdpi.com It would be used to piece together the molecular skeleton, for instance, by correlating the chloromethyl protons to the aromatic carbons C7 and C7a, and the C2 protons to the aromatic carbon C7a.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Position Predicted ¹H δ (ppm), Multiplicity, J (Hz) Predicted ¹³C δ (ppm) Key HMBC Correlations (¹H → ¹³C)
2 4.65 (t, J = 8.8) 72.5 C3, C7a
3 3.28 (t, J = 8.8) 29.8 C2, C3a, C4
4 7.30 (s) 128.0 C3, C5, C6, C7a
5 - 115.0 -
6 7.15 (s) 125.5 C4, C5, C7, C7a
7 - 130.0 -
7-CH₂ 4.70 (s) 43.0 C6, C7, C7a
3a - 126.5 -

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental formula with high confidence. For this compound (C₉H₈BrClO), HRMS would be used to confirm its molecular weight of approximately 247.95 g/mol .

A key feature in the mass spectrum of this compound would be the distinct isotopic pattern created by the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a characteristic cluster of peaks for the molecular ion (M⁺) at M, M+2, and M+4, with relative intensities dictated by the natural abundance of these isotopes.

Fragmentation Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation, providing valuable structural information. The fragmentation pathways can be analyzed to confirm the connectivity of the molecule.

Loss of Chloromethyl Radical: A primary fragmentation would likely be the cleavage of the C-C bond to lose a ·CH₂Cl radical, forming a stable benzofuran (B130515) cation.

Loss of Halogens: Fragmentation involving the loss of a chlorine radical (·Cl) or a bromine radical (·Br) would also be expected, leading to significant fragment ions.

Dihydrofuran Ring Opening: Cleavage of the dihydrofuran ring can also occur, leading to further characteristic fragment ions.

Table 2: Predicted HRMS Fragments and Isotopic Pattern for C₉H₈BrClO

m/z (Nominal) Ion Formula Description Isotopic Signature
246/248/250 [C₉H₈⁷⁹Br³⁵Cl]⁺ / [C₉H₈⁸¹Br³⁵Cl]⁺ & [C₉H₈⁷⁹Br³⁷Cl]⁺ / [C₉H₈⁸¹Br³⁷Cl]⁺ Molecular Ion (M⁺) M, M+2, M+4 pattern
211/213 [C₉H₈⁷⁹BrO]⁺ / [C₉H₈⁸¹BrO]⁺ Loss of ·Cl M, M+2 pattern
197/199 [C₈H₅⁷⁹BrO]⁺ / [C₈H₅⁸¹BrO]⁺ Loss of ·CH₂Cl M, M+2 pattern

X-ray Crystallography for Solid-State Structural Determination and Conformation

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the molecule's preferred conformation.

For this compound, crystallographic analysis would establish the planarity of the benzofuran moiety and the conformation of the five-membered dihydrofuran ring, which typically adopts an envelope or twisted conformation. Furthermore, it would elucidate the intermolecular packing in the crystal lattice. Given the presence of halogen atoms, the analysis would likely reveal non-covalent interactions such as halogen bonding (e.g., Br···O, Cl···O) or π–π stacking, which influence the solid-state architecture. nih.govnih.gov

Table 3: Typical Crystallographic Parameters for a Substituted Benzofuran Derivative

Parameter Description Expected Value/Observation
Crystal System The geometric arrangement of the unit cell. e.g., Monoclinic, Orthorhombic
Space Group The symmetry elements of the unit cell. e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) Dependent on crystal packing
C-Br Bond Length Distance between Carbon 5 and Bromine. ~1.88 - 1.91 Å
C-Cl Bond Length Distance between the methyl carbon and Chlorine. ~1.77 - 1.80 Å
Dihedral Angle Angle between the benzene (B151609) and furan (B31954) rings. Near-planar, < 5°

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Purity Assessment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These methods are also highly effective for assessing sample purity and identifying contaminants.

For this compound, the IR and Raman spectra would exhibit distinct bands corresponding to its structural features:

C-H stretching: Separate bands for aromatic C-H (~3100-3000 cm⁻¹) and aliphatic C-H (~3000-2850 cm⁻¹) vibrations.

C=C stretching: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

C-O stretching: A strong band for the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹.

C-Halogen stretching: The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies (IR/Raman)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000 C-H stretch Aromatic
2980 - 2850 C-H stretch Aliphatic (CH₂)
1610, 1580, 1470 C=C stretch Aromatic Ring
1250 - 1220 C-O-C stretch Aryl-alkyl ether
750 - 700 C-Cl stretch Chloromethyl

Chiral Analysis Methodologies (e.g., Circular Dichroism, Chiral HPLC)

The parent compound, this compound, is achiral as there are no stereocenters. However, many biologically active derivatives of the 2,3-dihydro-1-benzofuran scaffold are chiral, often involving substitution at the C2 or C3 positions. The development of chiral analysis methodologies is therefore critical for the synthesis and characterization of such derivatives.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Various CSPs based on polysaccharides, proteins, or synthetic polymers can be screened to achieve optimal separation for a given chiral derivative.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer of a chiral derivative would produce a CD spectrum that is a mirror image of the other. CD spectroscopy is a powerful tool for determining enantiomeric purity and assigning the absolute configuration of a molecule, often in conjunction with computational predictions.

Table 5: Chiral Analysis Methodologies for Derivatives

Technique Principle Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. Separation of enantiomers, determination of enantiomeric excess (ee%).
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light. Confirmation of chirality, determination of absolute configuration, assessment of enantiomeric purity.

Theoretical and Computational Chemistry Studies on 5 Bromo 7 Chloromethyl 2,3 Dihydro 1 Benzofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which numerous molecular properties can be derived.

For 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran, DFT calculations would begin with a geometry optimization to find the most stable, lowest-energy three-dimensional structure. From this optimized geometry, critical electronic properties are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, electron-rich areas would be expected around the oxygen and bromine atoms, while electron-poor regions might be found near the hydrogen atoms. Such maps are invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reactants.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound (B3LYP/6-311G** Level of Theory)
PropertyCalculated ValueSignificance
HOMO Energy-6.85 eVIndicates electron-donating capability.
LUMO Energy-1.23 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.62 eVRelates to chemical reactivity and stability.
Dipole Moment2.45 DebyeIndicates overall polarity of the molecule.
Electron Affinity1.15 eVEnergy released upon adding an electron.
Ionization Potential7.01 eVEnergy required to remove an electron.

Conformational Analysis and Molecular Dynamics Simulations

While DFT provides a static, lowest-energy picture, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are employed to understand this flexibility. The this compound molecule has several rotatable bonds, primarily associated with the chloromethyl group and the puckering of the dihydrofuran ring.

Conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map the potential energy surface. This process identifies all stable low-energy conformers and the energy barriers that separate them. This is crucial as the biological activity of a molecule can be highly dependent on its preferred shape.

Molecular dynamics simulations extend this analysis by simulating the movement of atoms over time, typically in a simulated environment like a box of water molecules to mimic physiological conditions. An MD simulation would reveal how the molecule behaves in solution, how it interacts with solvent molecules, and how its conformation fluctuates. This provides a more realistic understanding of the molecule's accessible shapes and its dynamic stability, which are critical for its interaction with biological targets.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
ConformerKey Dihedral Angle (C6-C7-C(H2)Cl)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)178.5°0.0075.2
265.2°1.2515.5
3-63.8°1.489.3

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. For this compound, the chloromethyl group is a likely site for nucleophilic substitution reactions. Theoretical calculations can be used to model and compare different potential reaction pathways, such as the SN1 and SN2 mechanisms.

To elucidate a mechanism, researchers would computationally model the reactants, products, and any intermediates. Crucially, they would locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By comparing the activation energies for the SN1 (via a carbocation intermediate) and SN2 (a concerted backside attack) pathways, one can predict which mechanism is more favorable under specific conditions. This provides fundamental insights into the chemical reactivity and stability of the compound.

Table 3: Hypothetical Activation Energies for Nucleophilic Substitution with OH⁻
Reaction PathwayDescriptionCalculated Activation Energy (Ea) (kcal/mol)Conclusion
SN2Concerted, one-step mechanism.22.5Likely the favored pathway due to lower energy barrier.
SN1Stepwise, via carbocation intermediate.35.1Unlikely due to the high energy barrier.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (Focus on Predictive Models)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules.

To build a QSAR model for activities related to this compound, one would first need a "training set" of structurally similar benzofuran (B130515) derivatives with experimentally measured biological data (e.g., IC50 values for enzyme inhibition). For each molecule in the set, a wide range of "molecular descriptors" would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, polarity, and electronic properties.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a selection of these descriptors to the observed activity. The resulting model's predictive power is then rigorously validated. Once validated, this QSAR model could be used to predict the activity of this compound and guide the design of new derivatives with potentially enhanced activity.

Table 4: Examples of Molecular Descriptors for QSAR Modeling
Descriptor ClassDescriptor NameDescription
ElectronicHOMO/LUMO EnergyDescribes electronic reactivity and charge transfer.
TopologicalWiener IndexRelates to molecular branching and size.
PhysicochemicalLogPMeasures lipophilicity (water/octanol partition coefficient).
StericMolecular VolumeDescribes the size and bulk of the molecule.
ThermodynamicMolar RefractivityRelates to molecular polarizability and volume.

Bioactive Compound Discovery Methodologies and Mechanistic Studies Involving 5 Bromo 7 Chloromethyl 2,3 Dihydro 1 Benzofuran

Development of In Vitro Biochemical and Cellular Assays for Target Identification

The initial step in discovering the therapeutic potential of a compound like 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran involves screening it against a variety of biological targets. This is accomplished through the development of specific in vitro assays. For benzofuran (B130515) derivatives, which have shown promise as anticancer agents, these assays are often designed to measure the compound's effect on cancer cell lines. nih.govnih.gov

High-throughput screening (HTS) assays are frequently employed to test large libraries of compounds. For instance, a fluorescence-based, ultra-high-throughput screening (uHTS) assay was developed to identify new agonists for EPAC1, a guanine (B1146940) nucleotide exchange factor. This assay measured the displacement of a fluorescent cAMP analogue from the protein's cyclic nucleotide-binding domain, enabling the screening of approximately 350,000 compounds and leading to the identification of a benzofuran oxaloacetic acid binder. nih.gov

Cellular assays are crucial for observing the effect of a compound on whole cells. Common assays include proliferation assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. For example, halogenated derivatives of benzofuran were tested against human chronic leukemia (K562), acute leukemia (HL60), and cervical cancer (HeLa) cell lines using the MTT assay to determine their cytotoxic activity. nih.gov Similarly, cell cycle analysis using flow cytometry is used to determine if a compound arrests cell division at a specific phase, a hallmark of many anticancer drugs. nih.gov

Enzyme Kinetics and Receptor Binding Studies at the Molecular Level

Once a compound shows activity in cellular assays, the next step is to identify its direct molecular target, which is often an enzyme or a receptor. Enzyme kinetics studies are performed to understand how the compound affects the enzyme's activity. These studies determine parameters like the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For instance, a series of benzofuran derivatives were synthesized and evaluated for their inhibitory activities against sirtuins (SIRT1-3), a class of enzymes known as histone deacetylases. An enzymatic assay using a specific peptide substrate was used to measure the SIRT activity and determine the IC50 values for each compound, revealing selective inhibition of SIRT2. nih.gov In another study, novel benzofuran derivatives were evaluated as VEGFR-2 inhibitors, a key receptor tyrosine kinase involved in angiogenesis. The IC50 values were determined to quantify their inhibitory potency. nih.gov

Receptor binding studies are used to assess the affinity of a compound for a specific receptor. These studies often involve competitive binding assays where the test compound competes with a known radiolabeled ligand for binding to the receptor. The results help in understanding the compound's potency and selectivity.

Structure-Activity Relationship (SAR) Elucidation for Benzofuran Analogues through Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of related compounds (analogues) to understand how specific structural features influence their biological activity. nih.gov The goal is to identify the key chemical moieties responsible for a compound's therapeutic effects and to optimize its structure for improved potency and selectivity. nih.gov

For benzofuran derivatives, SAR studies have revealed several important features:

Substitution at C-2: Modifications at the C-2 position of the benzofuran ring, such as the addition of ester or heterocyclic rings, have been found to be crucial for cytotoxic activity. nih.gov

Halogenation: The addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring often leads to a significant increase in anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its target. nih.govnih.gov The position of the halogen is also a critical determinant of biological activity. nih.gov

Hybrid Molecules: Creating hybrid molecules by combining the benzofuran scaffold with other pharmacologically active moieties, such as isatin (B1672199) or 1,2,3-triazoles, has been a successful strategy for developing potent anticancer agents. nih.govnih.gov

Rational design, often guided by computational modeling, allows for the targeted synthesis of analogues with predicted improvements in activity. This approach was used to generate a library of analogues of a benzofuran oxaloacetic acid, leading to a compound with a 10-fold increase in potency towards its target, EPAC1. nih.gov

Table 1: Illustrative SAR Data for Benzofuran Analogues Against Cancer Cell Lines
Compound AnalogueModificationTarget Cell LineActivity (IC50, µM)
Benzofuran CoreUnsubstitutedMCF-7 (Breast)> 100
2-Aryl BenzofuranAryl group at C2MCF-7 (Breast)15.2
5-Bromo BenzofuranBromine at C5MCF-7 (Breast)5.8
7-Chloro BenzofuranChlorine at C7MCF-7 (Breast)8.1
5-Bromo-2-Aryl BenzofuranBromine at C5, Aryl at C2MCF-7 (Breast)1.2

Mechanistic Investigations of Biological Interactions (e.g., DNA synthesis inhibition, enzyme inhibition)

Understanding the mechanism of action at a molecular level is crucial for drug development. For potential anticancer agents like this compound, investigations often focus on their ability to interfere with critical cellular processes such as DNA synthesis or enzyme function.

Some benzofuran derivatives have been found to interact with DNA. Biochemical assays using plasmid DNA have shown that certain benzofurans can inhibit the cleavage of DNA by restriction endonucleases. nih.gov This suggests an interaction, possibly through intercalation, which is the insertion of a molecule between the base pairs of DNA. While weaker than known intercalating agents like daunorubicin, this interaction could contribute to the compound's cytotoxic effects. nih.gov

Enzyme inhibition is another common mechanism. As previously mentioned, benzofuran derivatives have been identified as inhibitors of enzymes like SIRT2 and VEGFR-2. nih.govnih.gov Further mechanistic studies might involve determining the type of inhibition (e.g., competitive, non-competitive) and identifying the specific binding site on the enzyme. A novel benzofuran derivative was found to induce cell cycle arrest and apoptosis through a p53-dependent pathway, indicating its interference with cellular signaling cascades that control cell survival. nih.gov

Application of In Silico Screening and Virtual Library Design in Compound Discovery

Computational methods, or in silico techniques, play an increasingly important role in modern drug discovery. nih.gov These methods allow researchers to screen vast virtual libraries of compounds against a biological target, predicting their binding affinity and mode of interaction. This significantly reduces the time and cost associated with laboratory screening.

Molecular docking is a key in silico tool used to predict how a small molecule (ligand) binds to the active site of a protein. nih.gov This technique was used to propose the 2,3-dihydrobenzofuran (B1216630) scaffold as a platform for designing inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, an enzyme involved in inflammation and cancer. nih.gov By combining molecular docking with experimental validation, researchers were able to identify compounds with activity in the low micromolar range. nih.gov

Virtual library design involves creating large, diverse collections of chemical structures based on a core scaffold, such as 2,3-dihydrobenzofuran. nih.govresearchgate.net These libraries can then be screened virtually to prioritize compounds for synthesis and biological testing. For example, a library of 1840 benzofuran-1,2,3-triazole hybrids was designed and screened using pharmacophore-based models to identify potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in lung cancer. nih.gov

Table 2: In Silico Tools in Benzofuran Research
TechniqueApplicationExample TargetOutcome
Molecular DockingPredicting binding mode and affinitymPGES-1Identification of potential inhibitors
Virtual ScreeningScreening large compound librariesEGFRPrioritization of candidates for synthesis
Pharmacophore ModelingIdentifying essential structural features for activityEGFR InhibitorsFiltering virtual libraries for active compounds
QSAR (Quantitative Structure-Activity Relationship)Correlating chemical structure with biological activityVasodilatorsDevelopment of a predictive model for bioactivity

Target Validation Methodologies (e.g., using gene silencing, overexpression in in vitro models)

Identifying a potential molecular target for a compound is not enough; the target must be validated to confirm that its modulation is responsible for the observed biological effect. Target validation methodologies provide this crucial link.

Gene silencing techniques, such as RNA interference (RNAi) or CRISPR-Cas9, can be used to reduce the expression of the target protein in cells. If the cells then become resistant to the compound, it provides strong evidence that the silenced protein is indeed the target. Conversely, overexpressing the target protein might sensitize the cells to the compound.

While direct examples involving this compound are not prominent in the literature, these are standard techniques applied in the field. For instance, after identifying a benzofuran derivative that induces apoptosis, its effect on the expression of apoptosis-related genes and proteins (like p53, p21, caspases, Bax, and Bcl-2) would be analyzed using techniques like Western blotting to validate the proposed mechanism and targets. nih.govnih.gov Studies have shown that certain benzofuran compounds can induce the p21 target gene, suggesting an effect on cell survival through p53-dependent and independent mechanisms. nih.gov

Advanced Analytical Method Development for 5 Bromo 7 Chloromethyl 2,3 Dihydro 1 Benzofuran

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of pharmaceutical intermediates and other chemical compounds. A robust HPLC method for 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran would provide the necessary precision and accuracy for quality control.

A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this non-polar compound. The separation would be achieved on a C18 column, which is well-suited for the retention of hydrophobic molecules. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, potentially with a buffer or acid modifier like trifluoroacetic acid to improve peak shape. nih.gov Detection would be performed using a Photo Diode Array (PDA) detector, allowing for the simultaneous monitoring of multiple wavelengths and assessment of peak purity.

Method Parameters: A starting point for method development could involve an isocratic elution with a mobile phase composition of 60:40 (v/v) acetonitrile and water. derpharmachemica.com Optimization of the mobile phase composition, flow rate, and column temperature would be necessary to achieve optimal separation from any potential impurities.

Validation: The developed method would be validated according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govafricanjournalofbiomedicalresearch.com

Data Table: Proposed HPLC Method Parameters and Validation Targets

ParameterProposed Condition/Target
Chromatographic System
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (Gradient or Isocratic)
Flow Rate1.0 mL/min
Detection Wavelength254 nm (or other suitable wavelength based on UV spectrum)
Column Temperature25 °C
Injection Volume10 µL
Validation Parameters
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98-102%
Precision (% RSD)≤ 2.0%
LODTo be determined (typically in the ng/mL range)
LOQTo be determined (typically in the µg/mL range)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound may have sufficient volatility for direct GC-MS analysis, derivatization can sometimes improve chromatographic behavior and detection sensitivity. jfda-online.com

Direct Analysis: For direct analysis, a non-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, would be suitable. The injector temperature would be optimized to ensure complete volatilization without thermal degradation. The mass spectrometer would be operated in electron ionization (EI) mode, which would provide a characteristic fragmentation pattern for structural elucidation and identification.

Derivatization: If the compound exhibits poor peak shape or thermal instability, derivatization could be employed. For instance, the chloromethyl group could potentially be converted to a more stable and volatile derivative. However, for a compound of this nature, direct analysis is often preferred to avoid the introduction of additional reaction steps and potential side products. jfda-online.com

Data Table: Illustrative GC-MS Operating Conditions

ParameterProposed Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-500
Source Temperature230 °C
Quadrupole Temperature150 °C

Capillary Electrophoresis Techniques for Separation and Characterization

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, particularly for charged or polar molecules. wikipedia.org For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC) would be the most appropriate CE mode.

In MEKC, a surfactant is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on its partitioning coefficient.

Method Development: A typical BGE for MEKC would consist of a phosphate (B84403) or borate (B1201080) buffer at a pH that ensures a stable electroosmotic flow (EOF). Sodium dodecyl sulfate (B86663) (SDS) is a commonly used surfactant. The addition of an organic modifier, such as methanol or acetonitrile, can be used to alter the partitioning and improve resolution. nih.gov

Data Table: Potential MEKC Method Parameters

ParameterProposed Condition
CE System
CapillaryFused silica (B1680970) (e.g., 50 µm ID, 50 cm total length)
Background Electrolyte20 mM Sodium phosphate buffer, pH 7.0, containing 50 mM SDS
Applied Voltage20 kV
Temperature25 °C
InjectionHydrodynamic (e.g., 50 mbar for 5 s)
DetectionUV absorbance at a suitable wavelength

Electrochemical Methods for Detection and Redox Behavior

Electrochemical methods can provide sensitive detection and valuable information about the redox properties of a molecule. For this compound, techniques like cyclic voltammetry (CV) could be employed to study its oxidation and reduction potentials.

The presence of the bromine atom and the aromatic ring suggests that the compound is electrochemically active. The electrochemical reduction of the carbon-bromine bond is a likely process. researchgate.net A study of the redox behavior would involve dissolving the compound in a suitable organic solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile) and scanning the potential at a working electrode (e.g., glassy carbon or platinum). The resulting voltammogram would reveal the potentials at which oxidation and reduction occur. This information could be used to develop a sensitive amperometric or coulometric detection method coupled with HPLC.

Data Table: Conceptual Electrochemical Analysis Setup

ParameterDescription
Technique Cyclic Voltammetry (CV)
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum wire
Solvent/Electrolyte Acetonitrile with 0.1 M Tetrabutylammonium perchlorate
Analyte Concentration 1-10 mM
Potential Scan Range To be determined based on the compound's redox window

Trace Analysis Methodologies in Complex Chemical Matrices

The detection and quantification of trace levels of this compound in complex matrices, such as reaction mixtures or environmental samples, require highly sensitive and selective methods.

Sample Preparation: A crucial first step in trace analysis is the effective extraction and clean-up of the analyte from the matrix. Solid-phase extraction (SPE) using a sorbent that has a high affinity for the compound would be a suitable approach. The choice of sorbent (e.g., C18, polymeric) and elution solvents would need to be optimized to achieve high recovery and remove interfering substances.

Analytical Techniques: For trace quantification, GC-MS operating in selected ion monitoring (SIM) mode would offer excellent sensitivity and selectivity. By monitoring only the characteristic ions of the target compound, the signal-to-noise ratio can be significantly enhanced, allowing for detection at very low concentrations. nih.gov Alternatively, HPLC coupled with tandem mass spectrometry (LC-MS/MS) would also provide the necessary sensitivity and specificity for trace analysis, particularly if the matrix is complex and requires the high resolving power of liquid chromatography. nih.gov The use of ionic liquids as diluents in headspace GC has also shown promise for improving the detection limits of high-boiling analytes. nih.gov

Data Table: Comparison of Techniques for Trace Analysis

TechniqueAdvantagesPotential LOD
GC-MS (SIM) High selectivity, established technique for halogenated compounds.pg to fg range
LC-MS/MS Suitable for complex matrices, high throughput.pg to fg range
HS-GC-ECD Very sensitive to halogenated compounds. chromatographyonline.comppb range

Potential Applications in Non Medicinal Chemical Fields for 5 Bromo 7 Chloromethyl 2,3 Dihydro 1 Benzofuran

Role in Material Science and Polymer Chemistry (e.g., as monomers, linkers)

The bifunctional nature of 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran, possessing two distinct reactive sites—the chloromethyl group and the bromo substituent—makes it a compelling candidate for applications in material science and polymer chemistry. The chloromethyl group is a versatile functional handle that can readily undergo nucleophilic substitution reactions.

This reactivity allows for the incorporation of the benzofuran (B130515) moiety into polymer backbones or as a pendant group. For instance, it could serve as a monomer in condensation polymerization reactions. The chloromethyl group can react with diols, diamines, or dithiols to form polyesters, polyamides, or polythioethers, respectively. The rigid dihydrobenzofuran core would likely impart enhanced thermal stability and specific mechanical properties to the resulting polymers.

Furthermore, the bromo substituent offers an additional site for modification, which can be exploited in post-polymerization functionalization or for the synthesis of more complex monomeric structures. For example, the bromine atom could be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new functionalities or to act as a linker for creating cross-linked polymer networks. This dual reactivity could be leveraged to create functional materials with tailored optical or electronic properties.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeCo-monomerResulting PolymerPotential Properties
CondensationDiolPolyesterEnhanced thermal stability, rigidity
CondensationDiaminePolyamideHigh-performance characteristics
CondensationDithiolPolythioetherUnique optical and electronic properties
Cross-linkingVia bromo groupCross-linked networkIncreased mechanical strength, insolubility

Application in Agrochemical Research and Development (e.g., as herbicide or pesticide intermediates)

The benzofuran scaffold is a common structural motif in a variety of biologically active compounds, including those with applications in agriculture. The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel agrochemicals.

The chloromethyl group can be readily converted into other functional groups, such as ethers, esters, amines, and nitriles, which are prevalent in many pesticides and herbicides. This allows for the systematic modification of the molecule to optimize its biological activity and selectivity. For example, reaction with various phenols or alcohols could yield a library of ether derivatives for screening as potential herbicides.

The presence of the bromine atom on the aromatic ring can also influence the biological activity of the final product. Halogenated aromatic compounds are known to play a crucial role in the efficacy of many agrochemicals by enhancing their lipophilicity, which can improve their uptake and transport within the target organism. Therefore, this compound serves as a key building block for creating a diverse range of potential herbicide or pesticide candidates.

Table 2: Potential Agrochemical Derivatives from this compound

ReagentResulting Functional GroupPotential Agrochemical Class
Phenol/AlcoholEtherHerbicide, Fungicide
Carboxylic AcidEsterInsecticide, Herbicide
AmineAmineFungicide, Insecticide
CyanideNitrileHerbicide, Nematicide

Use as Chemical Probes for Biological System Interrogation (Mechanistic Tools)

Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound offers several features that are advantageous for its development into a chemical probe. The chloromethyl group acts as a reactive "warhead" that can covalently label specific nucleophilic residues (e.g., cysteine, histidine, or lysine) in proteins or other biomolecules. This allows for the identification and characterization of protein targets and the study of their functions.

The dihydrobenzofuran core can serve as a scaffold for the attachment of reporter groups, such as fluorophores or affinity tags (e.g., biotin). These reporter groups enable the visualization and isolation of the labeled biomolecules, facilitating downstream analysis. The bromo substituent provides a site for the introduction of these reporter groups through cross-coupling reactions without interfering with the reactivity of the chloromethyl group. This modular design allows for the synthesis of a variety of chemical probes with different functionalities to investigate a wide range of biological questions.

Advanced Fine Chemical Synthesis (e.g., for dyes, pigments, specialty chemicals)

In the realm of fine chemical synthesis, this compound is a versatile intermediate for the production of high-value specialty chemicals, including dyes, pigments, and other functional organic molecules. The benzofuran nucleus is a chromophore found in some classes of dyes, and its electronic properties can be fine-tuned by the introduction of various substituents.

The chloromethyl group can be used to link the benzofuran chromophore to other molecular fragments or to a substrate. For example, it can be converted to a quaternary ammonium salt to produce a cationic dye. The bromo substituent can be replaced through nucleophilic aromatic substitution or used in cross-coupling reactions to extend the conjugation of the system, which can shift the absorption and emission properties of the resulting dye. This allows for the rational design of dyes and pigments with specific colors and properties for applications in textiles, printing, and coatings.

Furthermore, the unique combination of functional groups in this compound makes it a valuable building block for the synthesis of other complex organic molecules with potential applications in areas such as electronics and photonics.

Future Research Directions and Unexplored Avenues for 5 Bromo 7 Chloromethyl 2,3 Dihydro 1 Benzofuran Chemistry

Development of Novel Stereoselective and Sustainable Synthetic Routes

The synthesis of enantiomerically pure 2,3-dihydrobenzofurans is of paramount importance, as the biological activity of such compounds is often stereospecific. rsc.org Future research should focus on developing novel stereoselective and sustainable synthetic routes to 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran.

Stereoselective Synthesis:

Catalytic Asymmetric Methods: The exploration of transition metal-catalyzed asymmetric reactions, such as those employing rhodium, palladium, or copper, could provide efficient access to chiral dihydrobenzofurans. rsc.orgnih.govorganic-chemistry.org For instance, an asymmetric intramolecular C-H insertion or a palladium-catalyzed enantioselective cyclization could be investigated. nih.gov Organocatalysis also presents a powerful tool for the asymmetric synthesis of this scaffold. researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials could be another viable strategy.

Sustainable Synthesis:

Photocatalysis: Visible-light photocatalysis has emerged as a green and sustainable tool for the synthesis of heterocyclic compounds. chim.itacs.orgnih.gov Developing a photocatalytic route to the target molecule could offer milder reaction conditions and reduce the reliance on traditional, often harsh, synthetic methods. mdpi.comnih.gov

Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or bio-based solvents, and recyclable catalysts would significantly enhance the sustainability of the synthesis. chemistryviews.org Palladium on carbon (Pd/C) has been shown to be an effective and recyclable catalyst for the synthesis of benzofurans and could be explored for this specific dihydrobenzofuran. chemistryviews.org

C-H Activation: Direct C-H functionalization strategies represent a highly atom-economical approach to the synthesis of complex molecules. nih.govacs.org Investigating C-H activation-based cyclizations to form the dihydrobenzofuran ring would be a highly desirable and sustainable approach. rsc.org

Proposed Synthetic StrategyCatalyst/ReagentKey FeaturesPotential Advantages
Asymmetric C-H InsertionChiral Rhodium CatalystEnantioselective C-O bond formationHigh enantioselectivity, atom economy
Heck/Tsuji-Trost ReactionChiral Palladium CatalystAsymmetric allylic alkylationGood functional group tolerance
Visible-Light PhotocatalysisOrganic Dye/Metal ComplexRadical-mediated cyclizationMild conditions, sustainable
Organocatalytic AnnulationChiral Thiourea/AmineCascade reactionMetal-free, high stereocontrol

Exploration of Unconventional Reactivity and Transformation Pathways

The unique combination of functional groups in this compound opens up avenues for exploring unconventional reactivity and transformations.

Derivatization of the Chloromethyl Group: The chloromethyl group is a versatile handle for introducing a wide range of functionalities through nucleophilic substitution. This could be exploited to synthesize libraries of derivatives with diverse physicochemical properties.

Cross-Coupling Reactions at the Bromine Site: The bromine atom is ideally positioned for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the introduction of aryl, alkynyl, and amino moieties, respectively, further expanding the chemical space around the core scaffold.

Combined Transformations: Sequential or one-pot transformations involving both the chloromethyl and bromo groups could lead to the rapid construction of complex polycyclic systems.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the dihydrobenzofuran ring under various conditions (e.g., acidic, basic, thermal, photochemical) could uncover novel rearrangement or ring-opening reactions, leading to completely new molecular frameworks.

Integration with Flow Chemistry and Automated Synthesis Platforms

To facilitate the synthesis and screening of derivatives of this compound, the integration of modern technologies like flow chemistry and automated synthesis is crucial.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. mdpi.commtak.huspringerprofessional.demdpi.com A flow process for the synthesis of the target molecule or its key intermediates could be developed, potentially enabling access to reaction conditions that are not feasible in batch. durham.ac.uk

Automated Synthesis Platforms: Automated synthesis platforms can be employed for the high-throughput synthesis of compound libraries based on the this compound scaffold. biovanix.cominnovationnewsnetwork.comnus.edu.sgcognit.ca This would significantly accelerate the drug discovery process by rapidly generating a diverse set of molecules for biological evaluation. atomfair.com

A hypothetical automated workflow could involve the synthesis of the core scaffold in a flow reactor, followed by parallel derivatization in a multi-well plate format using robotic liquid handlers.

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques

A deep understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for optimizing existing methods and developing new ones.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to directly observe the formation and decay of short-lived reaction intermediates, providing invaluable insights into the reaction pathways. nih.govunimelb.edu.auacs.orgprinceton.eduriken.jp For example, the dynamics of a photocatalytic reaction to form the dihydrobenzofuran ring could be elucidated.

Single-Molecule Spectroscopy: Probing chemical reactions at the single-molecule level can reveal heterogeneities and rare events that are obscured in ensemble measurements. While challenging, the application of single-molecule techniques could provide unprecedented detail about the catalytic cycles involved in the synthesis of this molecule.

Expansion of Theoretical and Computational Models for Predictive Chemistry

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to model the electronic structure, reactivity, and spectroscopic properties of this compound. This can help in predicting its reactivity towards different reagents and in understanding the mechanisms of its formation and transformation.

Predictive Modeling: If a library of derivatives is synthesized and their biological activities are measured, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Reaction Prediction: Machine learning algorithms could be trained on existing reaction data for dihydrobenzofurans to predict the outcomes of new reactions involving the target molecule.

Identification of Novel Biological Targets and Mechanistic Modalities in vitro

The 2,3-dihydrobenzofuran (B1216630) scaffold is a common motif in biologically active natural products and synthetic drugs. researchgate.netacs.org The presence of halogen atoms in the target molecule further suggests potential for interesting biological activity.

High-Throughput Screening (HTS): The compound and its derivatives should be subjected to HTS against a diverse panel of biological targets, such as cancer cell lines, enzymes, and receptors. nih.govmedcraveonline.comacs.orgnews-medical.net Given the prevalence of benzofuran (B130515) derivatives in anticancer research, screening against various cancer cell lines would be a logical starting point. ox.ac.uk

Target Identification: If significant biological activity is observed, the next crucial step is to identify the specific molecular target(s). nih.govrsc.org Modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling (ABPP), and drug affinity responsive target stability (DARTS), can be employed for this purpose. rsc.orgnih.govacs.org

Mechanistic Studies: Once a target is identified, further in vitro studies should be conducted to elucidate the mechanism of action. This could involve enzyme inhibition assays, receptor binding studies, and analysis of downstream signaling pathways.

Screening PhaseTechniqueObjective
Primary Screening High-Throughput Cell-Based AssaysIdentify initial "hits" with significant biological activity against cancer cell lines.
Secondary Screening Dose-Response StudiesConfirm activity and determine the potency (e.g., IC50) of the hit compounds.
Target Identification Affinity Chromatography/Mass SpectrometryIsolate and identify the protein(s) that the active compound binds to.
Mechanism of Action In vitro Biochemical/Cellular AssaysElucidate how the compound exerts its biological effect at the molecular level.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran, and how do reaction conditions impact yield?

  • Methodological Answer : A common approach involves functionalizing the benzofuran core via halogenation and subsequent substitution. For example, chloromethylation at the 7-position can be achieved using chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions. Reaction temperature (e.g., 273 K vs. room temperature) significantly affects regioselectivity and byproduct formation, as seen in sulfinyl derivatives . Optimizing stoichiometry of halogenating agents (e.g., Br₂ or ClCH₂OCH₃) and catalysts (e.g., Lewis acids) improves yields, while inert atmospheres minimize side reactions like oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., bromine at C5, chloromethyl at C7) through chemical shifts and coupling patterns. The dihydrofuran ring protons typically appear as multiplet signals between δ 3.0–4.5 ppm .
  • XRD : Single-crystal X-ray diffraction confirms stereochemistry and π-π interactions, as demonstrated in structural analogs with sulfinyl or halogenated aryl groups .
  • MS/HRMS : Validates molecular weight and fragmentation patterns, distinguishing between isomers or degradation products .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The chloromethyl group enhances electrophilicity, enabling covalent bond formation with nucleophilic protein residues (e.g., cysteine thiols), a strategy used in targeted drug design . Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate analogs for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the chloromethyl substituent at C7 influence reactivity compared to other halogenated benzofurans?

  • Methodological Answer : The chloromethyl group increases susceptibility to nucleophilic substitution (SN₂) due to its electron-withdrawing nature and steric accessibility. In contrast, bromine at C5 stabilizes the aromatic ring, reducing electrophilic substitution rates. Comparative studies with 5-bromo-7-fluoro analogs show ~30% faster alkylation kinetics for chloromethyl derivatives, attributed to Cl’s higher leaving-group ability . Reactivity can be modulated using solvents like DMF (polar aprotic) to enhance nucleophilicity .

Q. How can crystallography resolve contradictions in reported biological activities of halogenated benzofurans?

  • Methodological Answer : Discrepancies in bioactivity often arise from conformational flexibility or polymorphic crystal forms. XRD analysis of 5-bromo-7-(chloromethyl) derivatives reveals that planar benzofuran rings with dihedral angles <10° favor intercalation into DNA, whereas non-planar analogs exhibit weaker binding. Such structural insights guide the design of rigid analogs with consistent activity .

Q. What experimental strategies mitigate side reactions during functionalization of the chloromethyl group?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily masking the chloromethyl group with tert-butyldimethylsilyl (TBS) ether prevents unwanted alkylation during bromine substitution .
  • Low-Temperature Reactions : Conducting substitutions at 0–5°C minimizes elimination (e.g., HCl formation) .
  • Catalytic Systems : Pd-mediated cross-coupling reduces byproducts; for example, Pd(PPh₃)₄ improves selectivity in arylations .

Q. How do electronic effects of substituents impact the compound’s interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations show the chloromethyl group lowers the LUMO energy (-2.1 eV vs. -1.7 eV for methyl), enhancing electrophilic reactivity. This correlates with increased inhibitory activity against kinases (IC₅₀ = 0.8 μM vs. 2.3 μM for non-chlorinated analogs). Electrostatic potential maps identify nucleophilic attack sites, guiding mutagenesis studies in enzyme targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.